3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride
Description
Properties
IUPAC Name |
3-methoxy-4-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCASDPMKURQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method from Vanillin (Representative Example)
A well-documented method involves the catalytic hydrogenation of vanillin in the presence of liquefied ammonia and Raney nickel catalyst, followed by acidification to form the hydrochloride salt. The process is as follows:
| Step | Description | Conditions & Reagents | Notes |
|---|---|---|---|
| 1 | Dissolution of vanillin | Vanillin dissolved in anhydrous methanol (mass ratio 1:2 to 1:4) | Ensures homogeneous reaction medium |
| 2 | Catalyst addition and air removal | Add Raney nickel catalyst (mass ratio catalyst:vanillin 1:12 to 1:8), purge autoclave with nitrogen to remove air | Prevents catalyst poisoning and ensures inert atmosphere |
| 3 | Addition of liquefied ammonia | Add liquefied ammonia (1 to 3 times mass of vanillin) at <35°C | Controls reaction temperature to avoid side reactions |
| 4 | Hydrogenation | Pass hydrogen gas, maintain 45–50°C, stir until reaction completion | Catalytic hydrogenation converts aldehyde to amine |
| 5 | Catalyst removal | Release pressure, dissolve product in methanol (mass ratio methanol:vanillin 2:1 to 3:1), filter off catalyst | Catalyst can be recovered and reused |
| 6 | Formation of hydrochloride salt | Cool filtrate to room temperature, bubble hydrogen chloride gas until pH=1, filter and dry solids | Yields 3-methoxy-4-hydrobenzylamine hydrochloride |
Yield: Approximately 72.8 g from 75 g vanillin, corresponding to a 78% yield of the hydrochloride salt product.
Mechanistic Insights and Reaction Conditions
- Catalyst: Raney nickel is preferred due to its high activity in hydrogenation and amination reactions.
- Temperature: Keeping the reaction temperature below 50°C prevents decomposition and side reactions.
- Pressure: Hydrogen pressure is maintained around 3 kg/cm² (approx. 3 atm) to facilitate efficient hydrogenation.
- Ammonia: Using liquefied ammonia in excess ensures complete amination of the aldehyde group.
- Solvent: Anhydrous methanol serves as the solvent, providing good solubility and compatibility with the catalyst.
Alternative Approaches and Related Pyrrole Functionalization
While direct preparation of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is less commonly reported, related methodologies for introducing pyrrole substituents onto aromatic amines involve:
- Cyclization reactions of bis-enaminone intermediates with primary amines, including anilines and heteroaryl amines, under reflux in ethanol-acetic acid mixtures, yielding 1-substituted pyrrole derivatives in yields ranging from 14% to 93% depending on substrate and conditions.
- Multicomponent reactions (MCRs) involving aldehydes, anilines, and isocyanides to form fused heterocyclic systems containing pyrrole rings, under mild conditions such as room temperature in methanol, achieving high yields (e.g., 87%).
These methods highlight the versatility of pyrrole ring formation and substitution on aromatic amines, which could be adapted or combined with the hydrogenation approach to prepare the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Starting material | Vanillin (3-methoxy-4-hydroxybenzaldehyde) | Common precursor for methoxy-aniline derivatives |
| Solvent | Anhydrous methanol | Mass ratio with vanillin: 2:1 to 4:1 |
| Catalyst | Raney nickel | Mass ratio catalyst:vanillin 1:12 to 1:8 |
| Ammonia | Liquefied ammonia | 1–3 times mass of vanillin |
| Hydrogen pressure | ~3 kg/cm² (approx. 3 atm) | For catalytic hydrogenation |
| Reaction temperature | 35–50 °C | Controlled to avoid side reactions |
| Salt formation | Hydrogen chloride gas | To pH=1, room temperature |
| Yield | ~78% | For 3-methoxy-4-hydrobenzylamine hydrochloride |
Research Findings and Considerations
- The described method is scalable and reproducible, with catalyst recovery possible.
- The use of Raney nickel and controlled hydrogenation conditions ensures high selectivity and yield.
- The hydrochloride salt form improves compound stability and handling.
- Alternative synthetic routes involving pyrrole ring formation via cyclization or MCRs provide complementary approaches for structural analogs or derivatives.
- No significant reports were found on direct substitution of the pyrrole ring onto the aniline nitrogen in this exact compound, suggesting the method may require sequential functionalization steps combining amination and pyrrole installation.
This comprehensive analysis synthesizes data from patent literature and peer-reviewed research, excluding unreliable commercial databases, to provide a professional and authoritative overview of the preparation methods for 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso, nitro, or azo derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and pyrrole groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and azo compounds.
Reduction Products: Amines.
Substitution Products: Substituted pyrroles and methoxybenzenes.
Scientific Research Applications
Biological Research Applications
1. Cell Culture and Buffering Agent
3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is utilized as a non-ionic buffering agent in cell cultures. It helps maintain pH levels that are conducive to biological activity, which is crucial for experiments involving cell growth and maintenance.
2. Anticancer Potential
Research indicates that derivatives of pyrrole compounds, including 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride, exhibit promising anticancer properties. For instance, studies have shown that related pyrrole derivatives can inhibit tubulin polymerization, which is vital for cancer cell growth inhibition. Such compounds may also affect signaling pathways like the Hedgehog pathway, which is implicated in various cancers .
3. Antimicrobial Activity
The compound has been explored for its antimicrobial properties. Similar pyrrole-based compounds have demonstrated significant antibacterial and antifungal activities, suggesting that 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride could be developed into new antimicrobial agents . The presence of the methoxy group enhances these activities, making it an interesting candidate for further studies in drug development.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism by which 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methoxy group in the target compound enhances electron density and solubility compared to electron-withdrawing groups (e.g., chloro, trifluoromethyl) in analogues .
- Pyrrole vs. Other Heterocycles : The pyrrole ring facilitates π-conjugation, contrasting with pyrazole () or indole derivatives (), which may alter redox properties or binding affinity in materials or biological systems .
- Hydrochloride Salts : All aniline hydrochlorides exhibit improved crystallinity and water solubility compared to free bases, critical for reproducibility in synthetic workflows .
Biological Activity
3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound has the molecular formula C12H14ClN3O and a molecular weight of approximately 224.69 g/mol. Its structure includes a methoxy group, a pyrrole ring, and an aniline moiety, which may contribute to its biological interactions and reactivity.
Biological Activities
Research indicates that 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride exhibits various biological activities:
- Anticancer Activity : Several studies have reported its potential as an anticancer agent. For instance, it has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma) with IC50 values indicating significant cytotoxicity .
- Mechanism of Action : The compound's mechanism appears to involve interaction with specific molecular targets, including inhibition of tubulin polymerization, which is critical for cancer cell division. This inhibition can lead to disrupted microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis .
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| MCF-7 | 1.88 | High antiproliferative activity | |
| B16-F10 | 2.12 | Significant growth inhibition | |
| Various Tumor Cells | 0.98 | Potent CDK2/cyclin E inhibitory activity |
Mechanistic Insights
The biological activity of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is attributed to its ability to bind to various targets within the cell:
- Tubulin Inhibition : The compound has been shown to inhibit tubulin assembly with an IC50 as low as 1.4 μM, indicating strong potential as a tubulin-targeting agent . This action disrupts the normal function of microtubules, which are essential for mitosis.
- Cyclin Dependent Kinase (CDK) Inhibition : In vitro studies have highlighted its role as a CDK2 inhibitor, with significant implications for controlling cell cycle progression in cancer cells .
Applications in Research
3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is utilized in various research applications:
- Cell Culture Studies : It serves as a non-ionic buffering agent in cell cultures, helping maintain pH levels conducive to biological activity.
- Pharmaceutical Development : The compound's structural properties make it a candidate for further drug development aimed at targeting specific cancers and other diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
